O-malonylcarnitine

Catalog No.
S655738
CAS No.
853728-01-5
M.F
C10H17NO6
M. Wt
247.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-malonylcarnitine

CAS Number

853728-01-5

Product Name

O-malonylcarnitine

IUPAC Name

3-(2-carboxyacetyl)oxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C10H17NO6

Molecular Weight

247.24 g/mol

InChI

InChI=1S/C10H17NO6/c1-11(2,3)6-7(4-8(12)13)17-10(16)5-9(14)15/h7H,4-6H2,1-3H3,(H-,12,13,14,15)

InChI Key

ZGNBLKBZJBJFDG-ZETCQYMHSA-N

SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CC(=O)O

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CC(=O)O

Isomeric SMILES

C[N+](C)(C)C[C@H](CC(=O)[O-])OC(=O)CC(=O)O

Description

The exact mass of the compound O-malonylcarnitine is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]. However, this does not mean our product can be used or applied in the same or a similar way.

Malonylcarnitine as a Biomarker

Elevated levels of malonylcarnitine in blood or urine can indicate disruptions in fatty acid oxidation. Fatty acids are a major energy source for the body, and their breakdown occurs within cellular structures called mitochondria. Malonylcarnitine accumulation suggests issues with either the transport of fatty acids into the mitochondria or defects in the mitochondrial machinery responsible for their breakdown [].

Studies have explored malonylcarnitine levels as a biomarker for specific inborn errors of metabolism, such as Malonyl-CoA Decarboxylase Deficiency (OMIM: 248360) and Medium-Chain Acyl-CoA Dehydrogenase Deficiency (OMIM: 201450) [, ]. These conditions can cause a variety of symptoms, and identifying them early is crucial for effective management. Research on malonylcarnitine has contributed to the development of diagnostic tools for such disorders [].

Understanding Fatty Acid Metabolism

Research also investigates how malonylcarnitine levels relate to the regulation of fatty acid metabolism. Malonylcarnitine plays a role in shuttling fatty acids out of the mitochondria, preventing their breakdown for energy production. Studying malonylcarnitine can offer insights into how cells regulate this process and maintain a balance between energy production and storage [].

O-malonylcarnitine is a derivative of carnitine, a quaternary ammonium compound essential for the transport of fatty acids into mitochondria for β-oxidation. This compound is formed when malonyl-CoA, an important intermediate in fatty acid metabolism, reacts with carnitine. O-malonylcarnitine plays a significant role in regulating energy metabolism by influencing the availability of fatty acids for oxidation and storage in cells.

  • Formation: It is synthesized from the reaction between malonyl-CoA and carnitine, facilitated by the enzyme carnitine acyltransferase.
  • Hydrolysis: O-malonylcarnitine can undergo hydrolysis to regenerate malonyl-CoA and free carnitine, which can then be reused in metabolic processes .
  • Oxidation: The compound can also be oxidized to yield various products, although specific pathways and enzymes involved in this oxidation are less well characterized.

O-malonylcarnitine is involved in the regulation of fatty acid metabolism. Its primary biological activity includes:

  • Inhibition of Carnitine Palmitoyltransferase 1: O-malonylcarnitine inhibits carnitine palmitoyltransferase 1, thereby preventing the entry of long-chain fatty acids into the mitochondria for β-oxidation. This action is crucial during conditions where energy demands are low or when fatty acid synthesis is favored .
  • Metabolic Regulation: The accumulation of O-malonylcarnitine indicates disruptions in fatty acid oxidation, often linked to metabolic disorders or altered energy states within cells .

The synthesis of O-malonylcarnitine can be achieved through enzymatic and non-enzymatic methods:

  • Enzymatic Synthesis: The primary method involves the enzymatic reaction between malonyl-CoA and carnitine, catalyzed by carnitine acyltransferases.
  • Chemical Synthesis: Chemical methods may also be employed to synthesize O-malonylcarnitine through controlled reactions involving malonic acid derivatives and carnitine under specific conditions.

O-malonylcarnitine has several potential applications:

  • Metabolic Studies: It serves as a biomarker for studying metabolic disorders related to fatty acid oxidation.
  • Therapeutic Research: Understanding its role in energy metabolism could lead to therapeutic strategies for conditions like obesity, diabetes, and heart diseases where fatty acid metabolism is disrupted .
  • Nutritional Supplements: It may also be explored as a component in nutritional supplements aimed at improving energy metabolism.

Interaction studies involving O-malonylcarnitine focus on its effects on various enzymes and metabolic pathways:

  • Carnitine Palmitoyltransferase 1 Inhibition: Research indicates that O-malonylcarnitine effectively inhibits carnitine palmitoyltransferase 1, highlighting its regulatory role in fatty acid transport into mitochondria .
  • Fatty Acid Oxidation Pathways: Studies have shown that elevated levels of O-malonylcarnitine correlate with reduced rates of fatty acid oxidation, suggesting its involvement in metabolic regulation during energy surplus conditions .

Several compounds share structural or functional similarities with O-malonylcarnitine. Here are some notable examples:

CompoundStructure/FunctionalityUnique Features
Malonyl-CoAPrecursor in fatty acid synthesisDirectly involved in anabolic pathways
CarnitineTransports fatty acids into mitochondriaEssential for β-oxidation but does not inhibit CPT1
AcetylcarnitineAcetate derivative of carnitineInvolved in different metabolic pathways
O-malonyl-D-carnitineEnantiomer of O-malonylcarnitineMay exhibit different biological activities

O-malonylcarnitine is unique due to its specific inhibitory action on carnitine palmitoyltransferase 1, which distinguishes it from other related compounds that may not have the same regulatory effects on fatty acid metabolism.

Physical Description

Solid

XLogP3

0.1

Wikipedia

O-malonyl-D-carnitine

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]

Dates

Modify: 2024-02-18

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